molecular formula C12H10O3 B3270991 Benzyl Furan-2-carboxylate CAS No. 5380-40-5

Benzyl Furan-2-carboxylate

Cat. No. B3270991
CAS RN: 5380-40-5
M. Wt: 202.21 g/mol
InChI Key: ZJICWLJOIRKTDP-UHFFFAOYSA-N
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Description

Benzyl Furan-2-carboxylate is an organic compound that belongs to the family of furan carboxylates. It is a colorless to pale yellow liquid with a sweet, floral odor. Benzyl Furan-2-carboxylate is widely used in the fragrance industry due to its pleasant aroma. However, its applications are not limited to the fragrance industry only. Benzyl Furan-2-carboxylate has shown promising results in scientific research, making it a valuable compound for various applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cascade Carboxylative Annulation

    Benzyl Furan-2-carboxylate has been used in the synthesis of benzo[b]furan-3-carboxylic acids via a Pd(II)-mediated cascade carboxylative annulation, forming three new bonds in one step. This process demonstrates the compound's potential in complex organic syntheses (Liao et al., 2005).

  • Transition-Metal-Free Synthesis

    The compound is instrumental in developing efficient synthetic pathways for 2-substituted methyl benzo[b]furan-3-carboxylates without using transition metal catalysts. This method highlights its utility in cost-effective and environmentally-friendly chemical syntheses (Kang et al., 2015).

  • Synthesis of Triazole Derivatives

    It is used in the synthesis of 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives, showcasing its role in creating pharmacologically relevant compounds (Cansiz et al., 2004).

Biological and Pharmaceutical Research

  • DNA Adduct Formation Study

    Research on the metabolite of furan, cis-2-butene-1,4-dial, which reacts with DNA, utilized Benzyl Furan-2-carboxylate derivatives. This study contributes to understanding the genotoxic pathways of furan, a significant aspect in carcinogenesis research (Byrns et al., 2006).

  • Analgesic Agents Development

    Compounds like 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, closely related to Benzyl Furan-2-carboxylate, have been synthesized and evaluated for analgesic activity. This highlights the compound's potential in developing new pain management drugs (Boyle et al., 1986).

Advanced Material Research

  • Catalysis and Organic Transformations: Research on the Pd/C-catalyzed cyclization/isomerization of propargylic compounds to produce benzo[b]furan derivatives emphasizes the compound's role in advanced materials synthesis and catalysis (Hu et al., 2010).

properties

IUPAC Name

benzyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-12(11-7-4-8-14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJICWLJOIRKTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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